molecular formula C6H16N4O9P2 B1195509 N-Phospho-D-lombricine

N-Phospho-D-lombricine

Cat. No. B1195509
M. Wt: 350.16 g/mol
InChI Key: QOYUHKALUMVCHB-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phospho-D-lombricine is a phosphoramide. It derives from a D-lombricine. It is an enantiomer of a N-phospho-L-lombricine.

Scientific Research Applications

Formation and Precursors

N-Phospho-D-lombricine, primarily found in earthworms, has been a subject of interest due to its role as a phosphagen. Studies have shown that its biological precursor is serine ethanolamine phosphodiester, which suggests a specific biosynthetic pathway involving the transfer of the amidino group of arginine to serine ethanolamine phosphodiester. This insight is crucial for understanding the unique biochemistry of earthworms (Rossiter, Gaffney, Rosenberg, & Ennor, 1960), (Rosenberg & Ennor, 1960).

Enzymatic Interactions

Research has also focused on lombricine kinase, an enzyme involved in the metabolism of N-Phospho-D-lombricine. Understanding the structure and function of this enzyme is key to understanding how earthworms manage their energy resources at a molecular level. This includes studies on the structural aspects of lombricine kinase and its analogies with other phosphagen kinases (Bush et al., 2011).

Biochemical Significance

Furthermore, the biochemical significance of N-Phospho-D-lombricine extends to its role in energy metabolism. Studies have delved into the dynamic between ATP and ADP concentrations in relation to the presence of lombricine, providing insights into how earthworms manage energy under different physiological conditions (van Waarde et al., 1990).

Molecular Biology

On a molecular level, research on the intron/exon structure of the lombricine kinase gene in various species contributes to our understanding of the evolutionary and functional aspects of this enzyme within the phosphagen kinase family. This information is crucial for comparative studies across different species and understanding the evolutionary adaptations related to energy metabolism (Doumen, 2012).

properties

Product Name

N-Phospho-D-lombricine

Molecular Formula

C6H16N4O9P2

Molecular Weight

350.16 g/mol

IUPAC Name

(2R)-2-amino-3-[2-[[amino-(phosphonoamino)methylidene]amino]ethoxy-hydroxyphosphoryl]oxypropanoic acid

InChI

InChI=1S/C6H16N4O9P2/c7-4(5(11)12)3-19-21(16,17)18-2-1-9-6(8)10-20(13,14)15/h4H,1-3,7H2,(H,11,12)(H,16,17)(H5,8,9,10,13,14,15)/t4-/m1/s1

InChI Key

QOYUHKALUMVCHB-SCSAIBSYSA-N

Isomeric SMILES

C(COP(=O)(O)OC[C@H](C(=O)O)N)N=C(N)NP(=O)(O)O

Canonical SMILES

C(COP(=O)(O)OCC(C(=O)O)N)N=C(N)NP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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